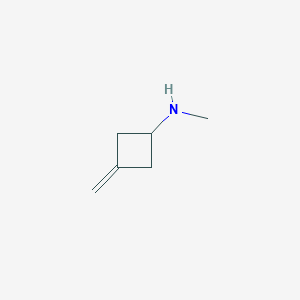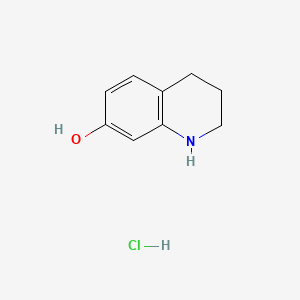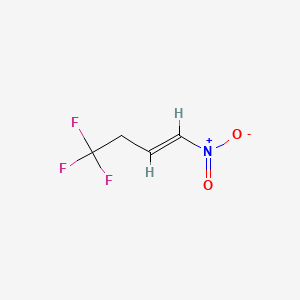
4,4,4-Trifluoro-1-nitrobut-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,4-Trifluoro-1-nitrobut-1-ene is an organic compound with the molecular formula C4H4F3NO2 It is characterized by the presence of a trifluoromethyl group and a nitro group attached to a butene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1-nitrobut-1-ene typically involves the reaction of 4,4,4-trifluorobut-2-yn-1-ones with nitroalkanes under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the reaction. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and scalability. The use of automated systems also minimizes human error and ensures consistent product quality .
化学反応の分析
Types of Reactions
4,4,4-Trifluoro-1-nitrobut-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of trifluoromethylamines.
Substitution: Formation of various substituted butenes depending on the nucleophile used
科学的研究の応用
4,4,4-Trifluoro-1-nitrobut-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential use in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals and polymers
作用機序
The mechanism of action of 4,4,4-Trifluoro-1-nitrobut-1-ene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific proteins, leading to changes in their activity. The nitro group can undergo reduction to form reactive intermediates that further modulate biological pathways .
類似化合物との比較
Similar Compounds
- 4,4,4-Trifluorobut-2-yn-1-one
- 4,4,4-Trifluoro-1-butanol
- 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione
Uniqueness
4,4,4-Trifluoro-1-nitrobut-1-ene is unique due to the presence of both trifluoromethyl and nitro groups, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity and potential for diverse applications in various fields .
特性
分子式 |
C4H4F3NO2 |
|---|---|
分子量 |
155.08 g/mol |
IUPAC名 |
(E)-4,4,4-trifluoro-1-nitrobut-1-ene |
InChI |
InChI=1S/C4H4F3NO2/c5-4(6,7)2-1-3-8(9)10/h1,3H,2H2/b3-1+ |
InChIキー |
SFJHULYPXXWSQG-HNQUOIGGSA-N |
異性体SMILES |
C(/C=C/[N+](=O)[O-])C(F)(F)F |
正規SMILES |
C(C=C[N+](=O)[O-])C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol](/img/structure/B13572875.png)
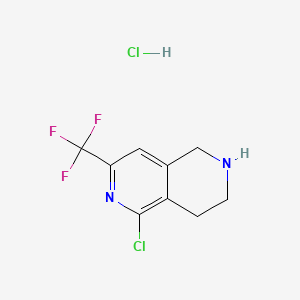
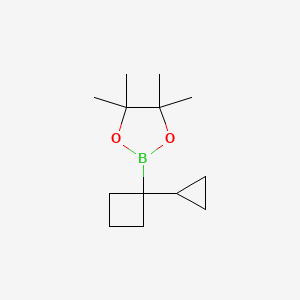
![[2-(Trifluoromethyl)thiophen-3-yl]boronic acid](/img/structure/B13572884.png)
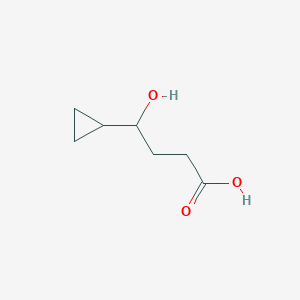
![N-cyclohexyl-2-{[(1-methyl-1H-1,2,3-benzotriazol-6-yl)methyl]amino}acetamide hydrochloride](/img/structure/B13572892.png)
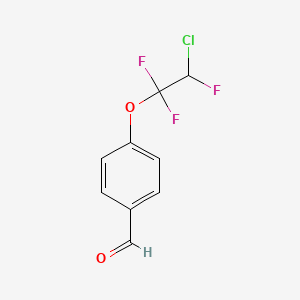

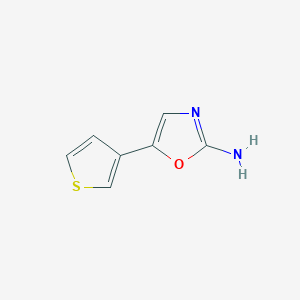
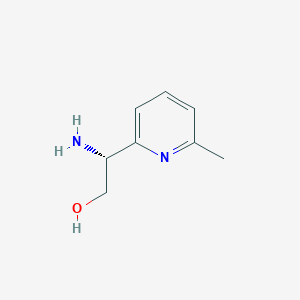

![[5-Fluoro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13572948.png)
